MPO Inhibition Potency: A 55-Fold Advantage Over a Structural Analog
In a direct comparison of myeloperoxidase (MPO) inhibitory activity, 3-Chloro-6-(3-chlorophenoxy)pyridazine (CAS 112748-84-2) demonstrates significantly greater potency than a closely related pyridazine analog. The target compound exhibits an IC50 of 1 nM, which is a 55-fold improvement over the comparator CHEMBL4859908 (BDBM50567713), which shows an IC50 of 55 nM [1][2]. Both compounds were evaluated under identical assay conditions, underscoring the critical importance of the specific 3-chlorophenoxy substitution pattern for high-affinity MPO binding.
| Evidence Dimension | Myeloperoxidase (MPO) Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | CHEMBL4859908 (BDBM50567713, a structurally similar pyridazine analog): IC50 = 55 nM |
| Quantified Difference | 55-fold more potent (1 nM vs. 55 nM) |
| Conditions | Inhibition of MPO (unknown origin) chlorination activity; 10 min incubation followed by NaCl addition; measured by aminophenyl fluorescein assay |
Why This Matters
This 55-fold increase in MPO inhibitory potency directly impacts target engagement and therapeutic potential, making the compound a superior choice for studies focused on inflammation, cardiovascular disease, and other MPO-related pathologies.
- [1] BindingDB. (n.d.). BDBM50554035 (CHEMBL4790231) Activity Spreadsheet. Entry ID: 50013573. View Source
- [2] BindingDB. (n.d.). BDBM50567713 (CHEMBL4859908) Activity Spreadsheet. Entry ID: 50013573. View Source
